molecular formula C9H9BrF2O B13696666 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene

2-Bromo-4-(difluoromethyl)-1-ethoxybenzene

Cat. No.: B13696666
M. Wt: 251.07 g/mol
InChI Key: NRLJCSQORYWCDW-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-1-ethoxybenzene is a halogenated benzene derivative of high interest in advanced chemical synthesis and pharmaceutical research. This compound integrates two key functional groups: a bromine atom and a difluoromethyl group, on a benzene ring that is also substituted with an ethoxy group. This specific arrangement makes it a valuable multifunctional building block (synthon) for the construction of more complex molecules. The presence of the bromine atom offers a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental in forming carbon-carbon bonds. Simultaneously, the difluoromethyl group is a critical motif in medicinal chemistry and agrochemical development, as the introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability. The ethoxy group can serve as a protected phenol, providing additional avenues for chemical modification. While related compounds like 1-bromo-4-(difluoromethyl)-2-iodobenzene are recognized for their utility , this compound itself is primarily employed in research settings for the discovery and development of new active substances. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)-1-ethoxybenzene

InChI

InChI=1S/C9H9BrF2O/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,9H,2H2,1H3

InChI Key

NRLJCSQORYWCDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)F)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Difluoromethyl 1 Ethoxybenzene

Strategies for Introducing the Ethoxy Group on the Aromatic Ring

The formation of an ether linkage, such as the ethoxy group in the target molecule, on an aromatic ring is a fundamental transformation in organic synthesis. This is most commonly achieved by the O-alkylation of a corresponding phenol (B47542).

The Williamson ether synthesis is a primary method for this transformation. This reaction involves the deprotonation of a phenol by a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663).

Key Reaction Components:

Phenolic Substrate: A phenol bearing the other required substituents, for example, 2-bromo-4-(difluoromethyl)phenol.

Base: A base strong enough to deprotonate the phenol, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).

Ethylating Agent: An electrophilic source of the ethyl group, typically ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄).

The general reaction is depicted as follows: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + CH₃CH₂-X → Ar-O-CH₂CH₃ + X⁻ (where X = I, Br, OSO₃CH₂CH₃)

This method is highly efficient for preparing aryl ethers from phenols. ncert.nic.in The choice of a non-nucleophilic solvent, such as acetone (B3395972) or DMF, is often preferred to facilitate the reaction.

Table 1: Common Reagents for Aromatic Ethoxylation
ComponentExamplesRole in Reaction
Phenolic Substrate2-bromo-4-(difluoromethyl)phenolStarting material providing the aromatic core
BasePotassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)Deprotonates the phenol to form the phenoxide
Ethylating AgentEthyl Iodide (C₂H₅I), Diethyl Sulfate ((C₂H₅)₂SO₄)Provides the ethyl group via SN2 reaction
SolventAcetone, N,N-Dimethylformamide (DMF)Reaction medium

Approaches for Regioselective Bromination of Ethoxybenzene Derivatives

Achieving the correct placement of the bromine atom at the C-2 position (ortho to the ethoxy group) requires careful consideration of directing group effects and reaction conditions. The ethoxy group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. pearson.com Conversely, the difluoromethyl group is an electron-withdrawing and meta-directing substituent. When brominating a substrate like 4-(difluoromethyl)-1-ethoxybenzene, the strongly activating ethoxy group will primarily direct the incoming electrophile to the ortho position (C-2), overcoming the meta-directing influence of the difluoromethyl group.

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto a benzene (B151609) ring. researchgate.net For an activated ring like an ethoxybenzene derivative, several brominating agents can be employed.

Molecular Bromine (Br₂): The reaction of the aromatic substrate with molecular bromine often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a more potent electrophile. libretexts.org However, due to the high reactivity of ethoxybenzene derivatives, this reaction can sometimes proceed without a catalyst. msu.edu A significant challenge with this method is controlling selectivity, as it often yields a mixture of ortho- and para-bromo isomers, with the para isomer frequently being the major product due to reduced steric hindrance. pearson.com

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine. It is often used with a proton source or in a polar solvent like acetonitrile (B52724) to achieve efficient bromination of activated aromatic rings. researchgate.net The use of NBS can sometimes provide better control over regioselectivity and reduce the formation of polybrominated byproducts.

Table 2: Reagents for Electrophilic Bromination
ReagentTypical ConditionsKey Characteristics
Br₂ / FeBr₃In a non-polar solvent like CCl₄ or CH₂Cl₂Classic, highly reactive system; may lead to a mix of ortho/para isomers. libretexts.org
N-Bromosuccinimide (NBS)Acetonitrile (CH₃CN) or DMFMilder reagent, often providing higher regioselectivity for the desired ortho product. researchgate.net

While standard electrophilic bromination relies on the inherent directing effects of the substituents, metal-catalyzed reactions can offer superior control over regioselectivity. These methods often involve the use of a directing group that coordinates to a metal catalyst, bringing the brominating agent into close proximity to a specific C-H bond, typically at the ortho position. While less common for simple ethers, this strategy is a powerful tool in complex molecule synthesis. The development of transition-metal-catalyzed C-H activation/bromination protocols provides a pathway to functionalize specific positions that might be difficult to access through traditional electrophilic substitution.

Advanced Methods for Difluoromethyl Group Introduction onto Aromatic Substrates

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups. researchgate.net Its introduction onto an aromatic ring can be accomplished through several advanced synthetic methods, which are broadly categorized as nucleophilic or electrophilic pathways.

Nucleophilic difluoromethylation typically involves the reaction of an aryl electrophile, such as an aryl halide, with a reagent that serves as a source of a nucleophilic "CF₂H⁻" equivalent.

Cross-Coupling Reactions: A prominent strategy involves the transition-metal-catalyzed cross-coupling of an aryl bromide or iodide with a difluoromethyl source. For instance, a metallaphotoredox-catalyzed approach allows for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) (BrCF₂H) as the CF₂H radical source under mild conditions. princeton.edu This method is notable for its broad functional group tolerance.

Use of Difluoromethylating Agents: Reagents such as difluoromethyl phenyl sulfone (PhSO₂CF₂H) can act as a "CF₂H⁻" equivalent. cas.cnnih.gov In the presence of a base, the sulfone is deprotonated to form a nucleophilic carbanion, which can then be coupled with an aryl halide, often mediated by a copper catalyst. Another common reagent is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), which, despite its name, can be used in some contexts to generate difluoromethyl species.

Table 3: Selected Nucleophilic Difluoromethylation Methods
MethodAryl SubstrateCF₂H SourceKey Features
Metallaphotoredox CatalysisAryl BromideBromodifluoromethane (BrCF₂H)Mild conditions, broad applicability. princeton.edu
Copper-Mediated CouplingAryl Iodide/BromideDifluoromethyl phenyl sulfone (PhSO₂CF₂H)Uses a stable, solid CF₂H precursor. cas.cn

Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that acts as a "CF₂H⁺" source. This approach is conceptually similar to electrophilic bromination. The development of stable and effective electrophilic difluoromethylating reagents has been a significant area of research. These reagents are typically designed to have a highly electron-deficient atom attached to the difluoromethyl group, facilitating its delivery as an electrophile. mdpi.com These reactions are particularly useful for late-stage functionalization, where the difluoromethyl group is introduced towards the end of a synthetic sequence. mdpi.com

Radical Difluoromethylation Protocols

Radical difluoromethylation has emerged as a powerful tool for the synthesis of molecules containing the CF2H moiety. These protocols typically involve the generation of a difluoromethyl radical (•CF2H), which then engages in a reaction with an aromatic substrate. Various methods for generating this radical have been developed, including photocatalytic approaches. nih.govresearchgate.net

For the synthesis of 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene, a potential precursor such as 2-bromo-1-ethoxybenzene could be subjected to a radical difluoromethylation reaction. Reagents like sodium difluoromethanesulfinate (NaSO2CF2H) or zinc difluoromethylsulfinate can serve as sources of the difluoromethyl radical under visible-light photoredox catalysis. nih.gov The reaction mechanism generally proceeds via the formation of the •CF2H radical, which then adds to the aromatic ring of the substrate. Subsequent rearomatization yields the desired product. The regioselectivity of the radical addition is a critical factor, often influenced by the electronic properties of the substituent groups on the aromatic ring. nih.gov

Table 1: Examples of Radical Difluoromethylating Reagents

Reagent Name Formula Typical Conditions
Sodium Difluoromethanesulfinate NaSO2CF2H Photocatalyst (e.g., Ru or Ir complex), blue LED light
Zinc Difluoromethylsulfinate Zn(SO2CF2H)2 Radical initiator, heat or light
Difluoroacetic Anhydride (CF2HCO)2O Photocatalyst, base

Transition-Metal-Catalyzed Difluoromethylation (e.g., Copper, Palladium)

Transition-metal catalysis provides a versatile and highly selective method for forming C-CF2H bonds. Copper and palladium complexes are particularly prominent in these transformations, facilitating the cross-coupling of a difluoromethyl source with an aryl halide or its derivatives.

In a potential synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be employed. This might involve reacting a difluoromethyl-containing reagent with a precursor like 2-bromo-4-iodo-1-ethoxybenzene or the corresponding boronic acid. Similarly, copper-mediated reactions are well-established for the difluoromethylation of aryl halides. These reactions often utilize reagents that can deliver a nucleophilic or electrophilic "CF2H" group, with the metal catalyst facilitating the bond formation. researchgate.net The choice of ligands, solvents, and bases is crucial for achieving high yields and selectivity in these catalytic systems.

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound while minimizing costs and waste, the optimization of reaction conditions is essential. nih.gov Methodologies for optimization range from traditional One-Factor-at-a-Time (OFAT) approaches to more sophisticated statistical methods like Design of Experiments (DoE). nih.gov

Key parameters that are typically optimized include:

Temperature: Affects reaction rate and selectivity.

Solvent: Influences solubility, reactivity, and stability of intermediates.

Catalyst and Ligand: The choice and loading of the catalyst system are critical in metal-catalyzed reactions.

Concentration: Can impact reaction kinetics and the formation of byproducts.

Reaction Time: Ensuring the reaction proceeds to completion without degrading the product.

For instance, in a palladium-catalyzed difluoromethylation step, a DoE approach could be used to systematically vary the catalyst loading, temperature, and base concentration to identify the optimal conditions that provide the highest yield. scielo.br

Table 3: Hypothetical Optimization of a Difluoromethylation Step

Entry Catalyst Loading (mol%) Temperature (°C) Base (equivalents) Yield (%)
1 2 80 1.5 65
2 2 100 2.0 78
3 5 80 2.0 72
4 5 100 1.5 85

| 5 (Optimized) | 5 | 100 | 2.0 | 91 |

Green Chemistry Principles in the Synthesis of Halogenated Difluoromethyl Ethers

The synthesis of complex organofluorine compounds often involves reagents and solvents that pose environmental concerns. Applying the principles of green chemistry aims to mitigate this impact by designing safer and more sustainable synthetic routes.

Solvent-Free or Environmentally Benign Solvent Systems

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. For the synthesis of halogenated difluoromethyl ethers, this could involve exploring reactions in greener solvents like water, supercritical fluids, or ionic liquids. An even more sustainable approach is the use of solvent-free reaction conditions. Furthermore, employing less hazardous reagents is crucial. For instance, fluoroform (CHF3) has been investigated as an environmentally friendlier alternative to ozone-depleting difluorocarbene precursors like chlorodifluoromethane (B1668795) (CHF2Cl). acs.orgsci-hub.se

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force (e.g., from ball milling) to induce chemical reactions, represents a powerful solvent-free synthetic method. mdpi.comcolab.ws This technique can lead to shorter reaction times, higher yields, and different selectivities compared to traditional solution-phase chemistry. The synthesis of organohalogen compounds has been successfully demonstrated using mechanochemical methods. colab.ws A potential mechanochemical synthesis of this compound could involve milling a solid precursor with a solid fluorinating reagent, thereby eliminating the need for a solvent and simplifying product work-up.

Continuous Flow Reactor Applications

A comprehensive search of scientific and patent literature did not yield specific research findings or detailed methodologies for the synthesis of this compound utilizing continuous flow reactor applications. The application of flow chemistry is a well-established technique for the large-scale manufacturing of chemicals and is increasingly adopted for laboratory-scale synthesis due to benefits in process control and safety. epo.org However, specific examples, data, or detailed research findings pertaining to the continuous flow synthesis of this particular compound are not presently available in the reviewed sources.

Continuous flow chemistry, in principle, offers significant advantages for synthesizing complex molecules like fluorinated aromatic compounds. researchgate.netresearchgate.net The technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for reactions that may be hazardous or difficult to control in traditional batch reactors, such as certain fluorination or bromination reactions. epo.orguc.pt The enhanced heat and mass transfer in microreactors or other flow devices can lead to higher yields, improved selectivity, and safer operating conditions. uc.ptchemistryviews.org

While general principles of flow chemistry are widely applied to reactions like etherification, halogenation, and the introduction of fluorinated groups, researchgate.netnih.gov publicly accessible literature detailing the integration of these steps into a continuous process specifically for this compound has not been identified. Therefore, the creation of data tables with specific research findings on reaction conditions, yields, and reactor types for this compound's continuous flow synthesis is not possible based on the available information.

Reaction Chemistry and Transformational Studies of 2 Bromo 4 Difluoromethyl 1 Ethoxybenzene

Reactivity at the Bromine Center

The bromine atom on the aromatic ring is the primary site for many classical and modern coupling reactions. Its reactivity is influenced by the electronic effects of the ethoxy and difluoromethyl substituents. The ethoxy group is an ortho-, para-director and activating through resonance (+R effect), while the difluoromethyl group is meta-directing and deactivating through induction (-I effect). Their combined influence makes the C-Br bond susceptible to oxidative addition by transition metals, a key step in many cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

2-Bromo-4-(difluoromethyl)-1-ethoxybenzene is an excellent candidate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making aryl bromides a common and effective choice. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond by coupling the aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.orgberkeley.edu For this compound, a typical Suzuki reaction would involve a palladium(0) catalyst, a phosphine ligand, and a base to couple with various aryl or vinyl boronic acids. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.org The aryl bromide substrate can be coupled with a variety of alkynes to produce substituted arylalkyne products, which are valuable intermediates in pharmaceuticals and materials science. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orgresearchgate.net The development of specialized phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of primary and secondary amines with aryl bromides. wikipedia.orgmit.edu This method provides a direct route to synthesize substituted anilines from this compound.

Below is a table representing typical conditions for these cross-coupling reactions with a generic aryl bromide substrate, which would be applicable to this compound.

ReactionCoupling PartnerCatalyst / LigandBaseSolventTypical Product
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene2-(Aryl)-4-(difluoromethyl)-1-ethoxybenzene
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃N, piperidineTHF, DMF2-(Alkynyl)-4-(difluoromethyl)-1-ethoxybenzene
Buchwald-HartwigR₂NHPd₂(dba)₃ / XPhosNaOt-Bu, K₃PO₄Toluene, DioxaneN,N-Dialkyl-2-amino-4-(difluoromethyl)-1-ethoxybenzene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov

For this compound, the SNAr pathway is generally disfavored. The difluoromethyl group is electron-withdrawing, but its activating effect is moderate compared to a nitro group. More importantly, the ethoxy group at the para position is electron-donating by resonance, which would destabilize the anionic Meisenheimer intermediate required for the reaction to proceed. libretexts.org Therefore, direct displacement of the bromine by nucleophiles under standard SNAr conditions is not a synthetically viable route. nih.gov Cross-coupling reactions remain the preferred method for functionalization at this position.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction for converting organic halides into valuable organometallic reagents. wikipedia.org This transformation is particularly efficient for aryl bromides.

Lithium-Halogen Exchange: The reaction of this compound with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) is expected to result in a rapid exchange of bromine for lithium. wikipedia.orgtcnj.edu This process forms a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Grignard Reagent Formation: Alternatively, the compound can be treated with magnesium metal in an ethereal solvent like THF or diethyl ether to form the corresponding Grignard reagent, 4-(difluoromethyl)-2-ethoxyphenylmagnesium bromide. wisc.eduresearchgate.net This organomagnesium compound is a powerful nucleophile that can react with electrophiles such as aldehydes, ketones, and carbon dioxide to form new carbon-carbon bonds. wisc.eduyoutube.com

The following table illustrates potential transformations via metal-halogen exchange.

Reaction TypeReagentIntermediateElectrophile (E+)Final Product
Lithium-Halogen Exchangen-BuLi, THF, -78 °C4-(CF₂H)-2-(EtO)C₆H₃-LiCO₂4-(Difluoromethyl)-2-ethoxybenzoic acid
Grignard FormationMg, THF4-(CF₂H)-2-(EtO)C₆H₃-MgBrHCHO (Formaldehyde)(4-(Difluoromethyl)-2-ethoxyphenyl)methanol
Lithium-Halogen Exchangen-BuLi, THF, -78 °C4-(CF₂H)-2-(EtO)C₆H₃-LiDMF4-(Difluoromethyl)-2-ethoxybenzaldehyde

Reactivity of the Difluoromethyl Group

The difluoromethyl (-CF₂H) group is often incorporated into molecules to enhance properties like lipophilicity and metabolic stability. While generally robust, it possesses unique reactivity that can be exploited under specific conditions.

Hydrogen Atom Transfer Reactions

Hydrogen atom transfer (HAT) involves the abstraction of a hydrogen atom by a radical species. wikipedia.org The feasibility of this reaction depends on the bond dissociation energy (BDE) of the C-H bond being broken. The C-H bond in a difluoromethyl group is significantly strengthened by the adjacent electron-withdrawing fluorine atoms, leading to a high BDE. Consequently, abstracting this hydrogen via a standard radical-mediated HAT process is challenging and not a common transformation. mdpi.comnih.gov Alternative pathways, such as proton transfer (deprotonation), are generally more favorable due to the increased acidity of the hydrogen.

Transformations Involving the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage exceptionally difficult. researchgate.netnih.gov Transformations that involve breaking the C-F bonds in the difluoromethyl group require harsh conditions or highly specialized catalytic systems, such as photocatalysis or the use of potent reducing agents. researchgate.netnih.gov For this compound, reactions involving C-F bond activation are not expected under the conditions used for manipulating the C-Br bond.

A more accessible transformation of the difluoromethyl group involves the deprotonation of the benzylic hydrogen. The electron-withdrawing fluorine atoms increase the acidity of this proton, allowing it to be removed by a strong base. This generates a stabilized α,α-difluoro carbanion, which can act as a nucleophile in subsequent reactions, enabling the formation of new carbon-carbon bonds at the difluorobenzyl position.

Transformations of the Ethoxy Moiety

The ethoxy group in this compound is a key site for chemical modification, primarily through cleavage reactions to reveal a phenolic hydroxyl group or, theoretically, through modifications to the ethyl chain.

Cleavage Reactions

The cleavage of the ether linkage in aryl alkyl ethers is a well-established transformation in organic synthesis, typically proceeding under strong acidic conditions. For this compound, this reaction would lead to the formation of 2-Bromo-4-(difluoromethyl)phenol. The reaction generally proceeds via a nucleophilic substitution mechanism at the alkyl carbon.

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for the cleavage of ethers. The mechanism involves the initial protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). Subsequently, a nucleophilic halide ion (Br- or I-) attacks the ethyl group in an SN2 fashion, resulting in the formation of the corresponding ethyl halide and the phenol (B47542).

Boron tribromide (BBr₃) is another powerful reagent for the demethylation and de-ethoxylation of aryl ethers. The reaction mechanism is believed to involve the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the ethyl group.

While specific studies on the cleavage of this compound are not prevalent in the reviewed literature, the general principles of aryl ether cleavage are directly applicable. The electron-withdrawing nature of the bromo and difluoromethyl groups on the aromatic ring would likely influence the reaction conditions required for efficient cleavage.

Table 1: Reagents for Ether Cleavage

Reagent General Conditions Expected Products from this compound
Hydrobromic Acid (HBr) Reflux 2-Bromo-4-(difluoromethyl)phenol and Ethyl bromide
Hydroiodic Acid (HI) Reflux 2-Bromo-4-(difluoromethyl)phenol and Ethyl iodide

Modification of the Alkoxy Chain

Information regarding the direct modification of the ethyl chain of the ethoxy group in this compound is scarce in the scientific literature. Such transformations are generally less common than ether cleavage. Hypothetically, reactions such as radical halogenation could occur on the ethyl group, but this would likely be unselective and compete with reactions on the aromatic ring.

Electrophilic Aromatic Substitution on the Benzene (B151609) Core

The benzene ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The ethoxy group is a strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect. The bromine atom is a deactivating, ortho-, para-directing group due to its -I (inductive) and +M effects. The difluoromethyl group is a deactivating, meta-directing group due to its strong -I effect.

The directing effects of these substituents are as follows:

Ethoxy group (-OEt): Ortho, para-directing (positions 3 and 5)

Bromo group (-Br): Ortho, para-directing (positions 3 and 5)

Difluoromethyl group (-CHF₂): Meta-directing (positions 3 and 5 relative to itself, which are positions 3 and 5 on the ring)

Considering the positions on the ring:

Position 3 is ortho to the ethoxy group and ortho to the bromo group.

Position 5 is para to the ethoxy group and ortho to the bromo group.

Position 6 is ortho to the ethoxy group and meta to the bromo group.

The powerful activating and directing effect of the ethoxy group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the ethoxy group that are not already substituted. In this case, positions 3 and 5 are the most probable sites for substitution. Steric hindrance from the adjacent bromo group might slightly disfavor substitution at position 3, potentially making position 5 the major site of reaction.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product(s)
Nitration NO₂⁺ 2-Bromo-4-(difluoromethyl)-1-ethoxy-5-nitrobenzene
Bromination Br⁺ 2,5-Dibromo-4-(difluoromethyl)-1-ethoxybenzene
Chlorination Cl⁺ 2-Bromo-5-chloro-4-(difluoromethyl)-1-ethoxybenzene
Sulfonation SO₃ This compound-5-sulfonic acid

It is important to note that these are predictions based on general principles, and experimental verification would be necessary to determine the actual product distribution.

Mechanistic Investigations of Key Organic Transformations

Detailed mechanistic studies specifically on the reactions of this compound are not widely available. However, the mechanisms of the key transformations discussed can be inferred from well-established organic chemistry principles.

The cleavage of the ethoxy group with strong acids like HBr proceeds through a classic SN2 mechanism on the ethyl group. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. The halide nucleophile then attacks the less sterically hindered carbon of the protonated ether, which in this case is the primary carbon of the ethyl group.

For electrophilic aromatic substitution , the mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents on the ring. The positive charge in the arenium ion can be delocalized onto the oxygen atom of the ethoxy group when the attack occurs at the ortho or para positions, providing significant stabilization. This is why the ethoxy group is a strong ortho-, para-director. In the final step, a proton is eliminated from the carbon bearing the new substituent to restore the aromaticity of the ring.

The interplay of the electronic effects of the bromo, difluoromethyl, and ethoxy groups on the stability of the arenium ion intermediates for substitution at different positions would ultimately determine the observed regioselectivity.

Spectroscopic and Advanced Analytical Characterization of 2 Bromo 4 Difluoromethyl 1 Ethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. The following subsections outline the predicted NMR data for 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene .

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of This compound is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the ethoxy group. The aromatic region will be influenced by the electronic effects of the bromo, ethoxy, and difluoromethyl substituents. The difluoromethyl group (CHF₂) proton will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

The predicted chemical shifts (δ) and coupling constants (J) are presented in the table below.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~ 7.60dJ(H3-H5) ≈ 2.0
H-5~ 7.25ddJ(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0
H-6~ 7.00dJ(H6-H5) ≈ 8.5
-OCH₂CH₃~ 4.10qJ ≈ 7.0
-OCH₂CH₃~ 1.45tJ ≈ 7.0
-CHF₂~ 6.60tJ(H-F) ≈ 56.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy group and the electron-withdrawing bromo and difluoromethyl groups.

Predicted ¹³C NMR chemical shifts are detailed in the following table.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1~ 158s
C-2~ 115s
C-3~ 134s
C-4~ 128t
C-5~ 125s
C-6~ 116s
-OCH₂CH₃~ 65s
-OCH₂CH₃~ 15s
-CHF₂~ 113t

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the detection of fluorine atoms in a molecule. For This compound , a single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet due to coupling with the single proton of the same group.

The predicted ¹⁹F NMR data is summarized below.

Fluorine AtomsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CHF₂~ -110 to -115dJ(F-H) ≈ 56.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments would be theoretically employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the coupling between the adjacent aromatic protons (H-5 and H-6) and the coupling between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbons. The expected correlations would be between each aromatic proton and its corresponding carbon, the methylene protons and the methylene carbon, the methyl protons and the methyl carbon, and the difluoromethyl proton and the difluoromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the substitution pattern on the benzene (B151609) ring. For example, correlations would be expected between the methylene protons of the ethoxy group and the C-1 carbon, and between the proton of the difluoromethyl group and the C-4 carbon.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For This compound (C₉H₉BrF₂O), the expected exact mass can be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

A plausible fragmentation pattern would involve the loss of the ethyl group from the ethoxy moiety, or cleavage of the C-Br bond.

IonFormulaPredicted Exact Mass
[M]⁺C₉H₉⁷⁹BrF₂O250.9855
[M+2]⁺C₉H₉⁸¹BrF₂O252.9835

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph first separates the compound from any impurities or reaction byproducts. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process leads to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions.

The mass spectrum of this compound is expected to exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of a bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of various substituents from the benzene ring.

Predicted Fragmentation Data from GC-MS Analysis:

Fragment Ion Proposed Structure Predicted m/z Notes
[M]⁺ [C₉H₉BrF₂O]⁺ 250/252 Molecular ion peak, showing the characteristic bromine isotope pattern.
[M-C₂H₅]⁺ [C₇H₄BrF₂O]⁺ 221/223 Loss of the ethyl group from the ethoxy moiety.
[M-OC₂H₅]⁺ [C₇H₄BrF₂]⁺ 205/207 Cleavage of the ether bond, loss of the ethoxy group.
[M-Br]⁺ [C₉H₉F₂O]⁺ 169 Loss of the bromine atom.

This data is predictive and based on established fragmentation principles. Actual experimental results may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group would appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage typically results in strong absorptions in the 1250-1000 cm⁻¹ region. The C-F bonds of the difluoromethyl group are expected to produce strong, characteristic bands, often in the 1100-1000 cm⁻¹ range. The C-Br stretch appears at lower wavenumbers, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, often give strong signals in the 1600-1450 cm⁻¹ region. While C-F bonds can be observed, the C-Br bond often yields a more distinct Raman signal than its IR counterpart, making it a useful tool for confirming the presence of the halogen.

Expected Vibrational Modes:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique
C-H Stretch (Aromatic) Ar-H 3100-3000 IR, Raman
C-H Stretch (Aliphatic) -CH₃, -CH₂- 2980-2850 IR, Raman
C=C Stretch (Aromatic) Ar C=C 1600-1450 IR, Raman
C-O-C Asymmetric Stretch Ar-O-C 1275-1200 IR
C-F Stretch -CHF₂ 1100-1000 IR

This data represents typical wavenumber ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it.

While no published crystal structure for this specific compound is currently available, a successful analysis would yield crucial data, including:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules in the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom.

Bond Lengths and Angles: Exact measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: Information on how molecules pack together in the solid state, such as van der Waals forces or dipole-dipole interactions.

Hypothetical Crystallographic Data Table:

Parameter Description Value
Crystal System The crystal family (e.g., monoclinic, orthorhombic). To be determined
Space Group The specific symmetry group of the crystal. To be determined
a, b, c (Å) Unit cell edge lengths. To be determined
α, β, γ (°) Unit cell angles. To be determined

This table illustrates the type of data obtained from an X-ray crystallography experiment.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a final product and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. In this setup, the compound is passed through a column packed with a non-polar stationary phase (like C18) using a polar mobile phase. The purity of the sample is determined by the presence of a single major peak in the chromatogram, with the peak area being proportional to the concentration. This method is highly effective for monitoring the disappearance of starting materials and the appearance of the product during synthesis.

Typical HPLC Method Parameters:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water Gradient
Detector UV-Vis at ~254 nm
Flow Rate 1.0 mL/min

Gas Chromatography (GC)

Gas chromatography is highly suitable for the analysis of volatile compounds like this compound. The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis, as its response is proportional to the mass of carbon in the analyte. GC-FID is an excellent tool for determining the percentage purity of a sample by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Typical GC Method Parameters:

Parameter Condition
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)

Role As a Synthetic Building Block in Complex Chemical Architectures

Precursor for Advanced Organic Intermediates

2-Bromo-4-(difluoromethyl)-1-ethoxybenzene serves as a key starting material for the synthesis of a variety of advanced organic intermediates. The presence of the bromine atom allows for a range of cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom can be readily displaced in palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings. These reactions enable the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups, at the 2-position of the benzene (B151609) ring. The resulting biaryl and substituted aromatic compounds are themselves valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Furthermore, the bromine atom can be converted into an organolithium or Grignard reagent, which can then react with various electrophiles to introduce a diverse range of functional groups. This reactivity makes this compound a versatile precursor for the synthesis of highly functionalized aromatic compounds that are not easily accessible through other synthetic routes.

Below is a table summarizing potential cross-coupling reactions utilizing this compound:

Reaction NameCoupling PartnerResulting BondPotential Product Class
Suzuki CouplingOrganoboron Reagent (e.g., boronic acid or ester)C-CBiaryls, Arylalkenes
Stille CouplingOrganotin ReagentC-CBiaryls, Arylalkenes, Arylalkynes
Heck CouplingAlkeneC-CSubstituted Alkenes
Sonogashira CouplingTerminal AlkyneC-CArylalkynes
Buchwald-Hartwig AminationAmineC-NArylamines
Ullmann CondensationAlcohol, ThiolC-O, C-SDiaryl ethers, Diaryl thioethers

Scaffold for Diversification via Orthogonal Functionalization

The distinct reactivity of the functional groups present in this compound allows for orthogonal functionalization, a strategy that enables the selective modification of one functional group without affecting the others. This characteristic is highly valuable in the synthesis of complex molecules requiring precise control over the introduction of substituents.

The bromine atom, as previously mentioned, is amenable to a wide range of transformations, particularly transition metal-catalyzed cross-coupling reactions. In contrast, the difluoromethyl and ethoxy groups are generally stable under these conditions. This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the other substituents intact.

Subsequently, the aromatic ring can undergo electrophilic substitution reactions. The positions of these substitutions are directed by the existing ethoxy and difluoromethyl groups. The ethoxy group is an activating, ortho-, para-director, while the difluoromethyl group is a deactivating, meta-director. wikipedia.org This directing influence can be exploited to introduce additional functional groups at specific positions on the benzene ring.

Building Block in the Synthesis of Specialty Chemicals

The unique combination of a difluoromethyl group and an ethoxy group makes this compound an attractive building block for the synthesis of specialty chemicals, particularly in the agrochemical and pharmaceutical industries.

The difluoromethyl group is a bioisostere of hydroxyl, thiol, and amine groups and can enhance the metabolic stability and lipophilicity of a molecule, potentially improving its pharmacokinetic properties. researchgate.net The incorporation of this group can lead to compounds with improved biological activity. For example, several modern fungicides and insecticides contain a difluoromethyl moiety. ccspublishing.org.cn

The ethoxy group can also influence the biological activity and physical properties of a molecule. Its presence can affect solubility and binding interactions with biological targets. The versatility of the bromo-substituted aromatic core allows for the construction of a diverse library of compounds for screening and development of new active ingredients.

Applications in the Development of New Materials with Tailored Properties

The unique electronic and physical properties conferred by the fluorine and ethoxy substituents make this compound a promising candidate for the development of new materials with tailored properties. Fluorinated organic compounds are of significant interest in materials science due to their unique characteristics, such as high thermal stability, chemical resistance, and distinct optical and electronic properties.

This building block can be incorporated into polymers to modify their properties. For instance, the introduction of the difluoromethyl group can enhance the thermal stability and chemical resistance of a polymer, as well as alter its refractive index and dielectric constant. These modified polymers could find applications in high-performance plastics, coatings, and electronic devices.

Furthermore, the rigid aromatic core and the potential for modification through the bromine atom make this compound a candidate for the synthesis of liquid crystals. researchgate.netbeilstein-journals.orgnih.govcolorado.edunih.gov The introduction of a difluoromethyl group can influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, which are crucial for their application in display technologies.

Influence of the Difluoromethyl and Ethoxy Groups on Molecular Frameworks

The difluoromethyl and ethoxy groups exert significant electronic and steric influences on the molecular framework of this compound, which in turn dictates its reactivity and the geometry of the molecules derived from it.

Electronic Effects:

Ethoxy Group (-OEt): The ethoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic pi-system. This increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. youtube.comorganicchemistrytutor.comsavemyexams.comlibretexts.org

Difluoromethyl Group (-CF2H): The difluoromethyl group is an electron-withdrawing group due to the strong inductive effect of the two fluorine atoms. wikipedia.org This deactivates the benzene ring towards electrophilic attack. The C-H bond in the difluoromethyl group can also act as a hydrogen bond donor, which can influence intermolecular interactions and the conformation of larger molecules. researchgate.net

Steric Effects:

Both the ethoxy and difluoromethyl groups exert a steric influence on the adjacent positions of the benzene ring. This steric hindrance can affect the regioselectivity of reactions, favoring substitution at less hindered positions. For example, in electrophilic aromatic substitution, attack at the position ortho to the ethoxy group might be sterically hindered, leading to a preference for the para position.

The interplay of these electronic and steric effects provides a powerful tool for controlling the outcome of chemical reactions and for designing molecules with specific three-dimensional structures and properties.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on maximizing atom economy—the measure of how efficiently reactant atoms are incorporated into the final product. nih.gov Future research will undoubtedly focus on developing synthetic pathways to 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene that minimize waste and environmental impact.

Key areas for development include:

Greener Bromination: Traditional electrophilic aromatic bromination often generates stoichiometric amounts of acidic waste. Future methods will likely leverage catalytic systems that utilize bromide salts with a recyclable oxidant, or processes that achieve unprecedented atom economy by using molecular bromine where both atoms are incorporated into the product through an integrated oxidation and bromination cycle. researchgate.net

Atom-Economical Etherification: The Williamson ether synthesis, a classical method, has poor atom economy due to the formation of a salt byproduct. Research into greener alternatives, such as palladium-catalyzed C-O cross-coupling reactions or innovative methods using sustainable catalysts and minimizing hazardous solvents, will be crucial. alfa-chemistry.comnih.govacs.org

Efficient Difluoromethylation: The introduction of the difluoromethyl group is a critical step. While various reagents exist, many are complex or have low atom economy. Future work will likely focus on direct C-H difluoromethylation of the aromatic ring, avoiding the need for pre-functionalized substrates, or employing more atom-economical difluoromethyl sources. researchgate.netrsc.org

The ideal synthetic route would be a convergent, one-pot process where the starting materials are transformed into the final product with minimal purification steps and waste generation.

Table 1: Comparison of Synthetic Strategies for Key Functional Groups

Functionalization Step Traditional Method Atom-Economical Alternative Key Advantages of Alternative
Bromination Electrophilic substitution with Br₂/FeBr₃ Catalytic bromination with H₂O₂/HBr Reduces acidic waste, higher atom efficiency. researchgate.net
Etherification Williamson Synthesis (alkoxide + alkyl halide) Catalytic C-O cross-coupling Broader substrate scope, milder conditions. nih.govresearchgate.net
Difluoromethylation Use of complex difluoromethylating agents Direct C-H difluoromethylation Reduces synthetic steps, avoids pre-functionalization. rsc.orgmdpi.com

Exploration of Novel Catalytic Systems for Transformations

The bromine atom in this compound serves as a versatile handle for a multitude of transformations, primarily through catalytic cross-coupling reactions. Future research will focus on expanding the toolkit of catalysts to enable more diverse and efficient molecular constructions.

Advanced Cross-Coupling Reactions: While standard palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings are applicable, there is a need for catalysts that are more robust, operate under milder conditions, and are effective for electronically complex substrates. rsc.orguzh.ch Research into ligands that can stabilize the catalytic species and facilitate challenging couplings, especially with electron-poor or sterically hindered partners, will be vital.

Catalytic C-H Activation/Functionalization: A paradigm shift in synthesis involves the direct functionalization of C-H bonds. Novel catalytic systems, perhaps employing ruthenium, manganese, or other transition metals, could enable the direct introduction of new functional groups onto the aromatic ring without relying on the bromo-substituent. rsc.orgbeilstein-journals.orgrsc.org This would open up pathways to previously inaccessible derivatives. For instance, a catalyst could be designed to selectively functionalize the C-H bond ortho to the ethoxy group, guided by its directing effect.

Photoredox and Dual Catalysis: The merger of photoredox catalysis with transition metal catalysis offers new reaction pathways by accessing different reactive intermediates. This could enable novel transformations of the target molecule, such as difluoromethylation or cross-coupling reactions under exceptionally mild, light-driven conditions. organic-chemistry.org

Integration with Advanced Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, offers significant advantages in terms of safety, efficiency, and scalability. elveflow.com The synthesis and transformation of this compound are particularly well-suited for this technology.

Enhanced Safety with Hazardous Reagents: The introduction of fluorine-containing groups can involve hazardous reagents like elemental fluorine or highly reactive precursors. rsc.org Microreactors provide superior heat and mass transfer, allowing for precise control over highly exothermic or rapid reactions and enabling the safe on-demand generation and use of unstable intermediates. elveflow.comresearchgate.net This mitigates the risks associated with storing and handling large quantities of dangerous materials.

Improved Reaction Efficiency and Yield: The high surface-area-to-volume ratio in microreactors enhances mixing and heat exchange, often leading to shorter reaction times, higher yields, and improved selectivity compared to batch processes. acs.org This would be particularly beneficial for optimizing multi-step syntheses or sensitive catalytic reactions involving the title compound.

Scalability and Automation: Flow chemistry setups are modular and can be scaled up by running multiple reactors in parallel ("numbering-up") or by extending the operation time. nih.gov This facilitates a seamless transition from laboratory-scale discovery to industrial production. Automation of these systems can further enhance reproducibility and efficiency.

Design of Next-Generation Building Blocks Based on this Molecular Framework

This compound is not just a target molecule but a foundational scaffold for creating novel compounds with tailored properties, particularly in medicinal and agricultural chemistry.

The Difluoromethyl Group as a Bioisostere: The CF₂H group is of immense interest in drug design. It can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores. researchgate.netnih.gov The CF₂H group can also serve as a lipophilic hydrogen bond donor, potentially enhancing a drug's binding affinity to its target protein and improving metabolic stability. semanticscholar.orgacs.org By using the bromo-position for cross-coupling, a diverse library of drug-like molecules can be generated where the difluoromethyl and ethoxy groups are strategically positioned to optimize biological activity.

Scaffold for Novel Ligands and Materials: The unique electronic properties conferred by the fluorine atoms can be exploited in materials science. Through functionalization, this molecular framework could be incorporated into organic light-emitting diodes (OLEDs), liquid crystals, or advanced polymers. The bromo-handle allows for the attachment of various functionalities to tune the electronic and physical properties of the resulting materials.

Table 2: Potential Applications of Derivatives

Derivative Class Synthetic Transformation Potential Application Area Rationale
Biaryl Compounds Suzuki Coupling Medicinal Chemistry Introduction of diverse aromatic systems to modulate biological activity.
Aryl Amines Buchwald-Hartwig Amination Agrochemicals, Pharmaceuticals The aryl amine motif is common in bioactive molecules.
Alkynylated Arenes Sonogashira Coupling Materials Science, Drug Discovery Rigid linkers for creating defined molecular architectures.
Functionalized Polymers Heck Coupling with Dienes Advanced Materials Incorporation into polymer backbones to tune properties.

Unexplored Reaction Pathways and Mechanistic Challenges

Despite the known reactivity of the functional groups present, their interplay on the polysubstituted benzene (B151609) ring presents unique challenges and opportunities for exploring new chemical space. fiveable.meyoutube.com

Regioselectivity in Further Substitutions: The existing substituents—bromo, difluoromethyl, and ethoxy—exert competing electronic and steric effects that will influence the regioselectivity of any further electrophilic aromatic substitution. libretexts.orgmsu.edu The ethoxy group is a strong ortho-, para-director, while the bromo and difluoromethyl groups are deactivating. Understanding and controlling the outcome of reactions such as nitration or further halogenation on this complex scaffold is a significant mechanistic challenge.

Reactivity of the Difluoromethyl Group: While often installed as a stable bioisostere, the C-H bond of the difluoromethyl group itself has potential for reactivity. nih.gov Exploring pathways for the direct functionalization of the CF₂H group, for instance via radical abstraction or deprotonation, could lead to novel molecular structures. Mechanistic studies are needed to understand the conditions under which this group can participate in reactions. bohrium.com

Unusual Coupling Reactions: The unique electronic nature of the ring could enable novel catalytic cycles. For example, exploring C-H/C-Br coupling reactions or reductive couplings that involve the difluoromethyl group could lead to unprecedented molecular architectures. The potential for the difluorocarbene intermediate in certain transformations also warrants further investigation. acs.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized benzene derivative. For example, bromination of 4-(difluoromethyl)-1-ethoxybenzene using N-bromosuccinimide (NBS) in acetonitrile under UV light . Alternatively, direct substitution of a leaving group (e.g., hydroxyl) with bromine in the presence of HBr or PBr₃ may be employed. Ethoxy group installation can involve Williamson ether synthesis, reacting a phenol intermediate with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization requires monitoring reaction progress via TLC or GC-MS, adjusting temperature (typically 60–80°C), and controlling stoichiometry to minimize side products like di-brominated species.

Q. How can researchers purify and characterize this compound?

  • Methodological Answer :

  • Purification : Use fractional distillation (boiling point estimation based on analogs: ~200–220°C) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Characterization :
  • NMR : ¹H NMR to confirm ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) and difluoromethyl (δ 5.5–6.5 ppm as a triplet due to ²JHF coupling) groups. ¹⁹F NMR will show distinct signals for CF₂H (~-80 to -100 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ at m/z 279.99 (C₉H₈BrF₂O) .
  • Density/Refractive Index : Compare measured values (e.g., density ~1.6–1.7 g/mL at 25°C) with literature for analogs .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles (e.g., C-Br bond length ~1.9 Å, C-F ~1.34 Å) .
  • IR Spectroscopy : Identify ether C-O-C stretch (~1100–1250 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and ethoxy groups influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :

  • The ethoxy group (-OCH₂CH₃) is a strong para-directing, electron-donating group via resonance, while the difluoromethyl (-CF₂H) is meta-directing due to its electron-withdrawing inductive effect. Bromine at position 2 (ortho to ethoxy) creates steric hindrance. Computational modeling (e.g., DFT calculations) can map electron density to predict sites for further substitution. Experimental validation involves nitration or sulfonation reactions, followed by NMR/LC-MS to analyze product distribution .

Q. What are the challenges in studying the hydrolytic stability of the ethoxy group under acidic/basic conditions?

  • Methodological Answer :

  • Conduct kinetic studies under varying pH (e.g., HCl/NaOH in aqueous THF). Monitor degradation via HPLC, tracking ethoxy cleavage products (e.g., phenol derivatives). Activation energy (Eₐ) can be calculated using Arrhenius plots. Stability is influenced by steric protection from the difluoromethyl group and bromine’s electron-withdrawing effects .

Q. How can computational methods predict the compound’s interactions in drug discovery contexts?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) can simulate binding to target proteins (e.g., enzymes with hydrophobic pockets). The difluoromethyl group enhances lipophilicity (logP ~2.5–3.0), while bromine may act as a hydrogen bond acceptor. Compare with non-fluorinated analogs to quantify fluorine’s contribution to binding affinity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer :

  • Discrepancies in yields (e.g., 40–70% in bromination steps) may arise from impurities in starting materials or competing side reactions. Reproduce protocols with rigorous exclusion of moisture (for acid-sensitive intermediates) and use of anhydrous solvents. Report yields with detailed experimental logs (temperature, stirring rate, reagent purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.